Dronabinol

Description

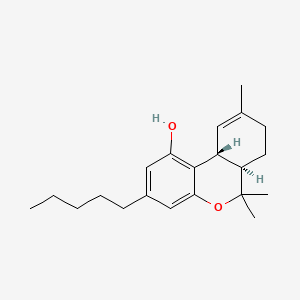

Structure

3D Structure

Properties

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQFCXCEBYINGO-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | tetrahydrocannabinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrahydrocannabinol | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021327, DTXSID001038830 | |

| Record name | Tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-delta9-Tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-trans-delta-9-tetrahydrocannabinol appears as brown amorphous semi-solid, viscous oil or chunky golden yellow solid. (NTP, 1992), Light yellow oil; [Merck Index] Brown semi-solid, viscous liquid, or golden yellow solid; [CAMEO] Odorless resinous oil; [MSDSonline], Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1-trans-delta-9-Tetrahydrocannabinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Tetrahydrocannabinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

392 °F at 0.02 mmHg (NTP, 1992), BP: 200 °C at 0.02 mm Hg | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1707 | |

| Record name | 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1707 | |

| Record name | delta 9-Tetrahydrocannabinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

2.8 mg/L at 73 °F (NTP, 1992), In water, 2.8 mg/L at 23 °C, Essentially insoluble in water, 1 part in 1 part of alcohol; 1 part in 1 part of acetone; 1 part in 3 parts of glycerol. In 0.15M sodium chloride, 0.77 mg/L at 23 °C. Soluble in fixed oils., 2.63e-03 g/L | |

| Details | Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 353 | |

| Record name | 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 353 | |

| Record name | Dronabinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 353 | |

| Record name | delta 9-Tetrahydrocannabinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 353 | |

| Record name | Tetrahydrocannabinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

... Most illegally obtained marijuana is contaminated with Aspergillus species, most often A. flavus and A. fumigatus. | |

| Details | Ellenhorn, M.J., S. Schonwald, G. Ordog, J. Wasserberger. Ellenhorn's Medical Toxicology: Diagnosis and Treatment of Human Poisoning. 2nd ed. Baltimore, MD: Williams and Wilkins, 1997., p. 395 | |

| Record name | delta 9-Tetrahydrocannabinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow resinous oil, Brown amorphous semi-solid, viscous oil or chunky golden yellow solid | |

CAS No. |

1972-08-3, 6465-30-1 | |

| Record name | 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrocannabinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1972-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dronabinol [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Dibenzo(b,d)pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006465301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dronabinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TETRAHYDROCANNABINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-delta9-Tetrahydrocannabinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001038830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DRONABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8897W37S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta 9-Tetrahydrocannabinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6471 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrocannabinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C | |

| Record name | Dronabinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00470 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrocannabinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Agonistic Action of Dronabinol on Cannabinoid Receptors CB1 and CB2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronabinol, the synthetic equivalent of delta-9-tetrahydrocannabinol (Δ⁹-THC), is the primary psychoactive component of cannabis and a therapeutically active compound that exerts its effects through the endocannabinoid system.[1] Its mechanism of action is primarily mediated by its interaction with the two main cannabinoid receptors, CB1 and CB2.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action at these receptors, complete with quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. This compound acts as a partial agonist at both CB1 and CB2 receptors, meaning it binds to and activates these receptors, but elicits a submaximal response compared to a full agonist.[3][4]

Quantitative Analysis of this compound's Interaction with CB1 and CB2 Receptors

The interaction of this compound with CB1 and CB2 receptors can be quantified by its binding affinity (Ki), functional potency (EC50), and efficacy (Emax). The binding affinity (Ki) represents the concentration of the drug that occupies 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. The functional potency (EC50) is the concentration of the drug that produces 50% of its maximal effect.[5] Efficacy (Emax) is the maximal response a drug can produce.[5]

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | ~10 - 25.1 nM | ~24 - 35.2 nM | [6][7] |

| Functional Potency (EC50) | Variable, depends on the assay | Variable, depends on the assay | [4] |

| Efficacy (Emax) | Partial Agonist | Partial Agonist | [3][4] |

Note: The exact values for Ki and EC50 can vary between different studies and experimental conditions.

Core Signaling Pathways of this compound at CB1 and CB2 Receptors

Upon binding, this compound activates CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the inhibitory G-protein, Gi/o.[8] This activation initiates a cascade of intracellular signaling events.

Inhibition of Adenylyl Cyclase

The primary and most well-characterized downstream effect of CB1 and CB2 receptor activation by this compound is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylyl cyclase, this compound decreases intracellular cAMP levels, which in turn affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

Modulation of Ion Channels

This compound, through CB1 and CB2 receptor activation, also modulates the activity of various ion channels, primarily voltage-gated calcium channels and inwardly rectifying potassium channels.

-

Inhibition of Voltage-Gated Calcium Channels: Activation of CB1 receptors by this compound leads to the inhibition of N-type and T-type voltage-gated calcium channels.[9][10] This reduces calcium influx into the neuron, leading to a decrease in neurotransmitter release.

-

Activation of Inwardly Rectifying Potassium Channels (IRK): CB1 receptor activation can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[11] This results in potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Activation of both CB1 and CB2 receptors by this compound can also stimulate the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[2][12][13] This signaling pathway is involved in regulating a variety of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with CB1 and CB2 receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Delta 9-tetrahydrocannabinol-induced MAPK/ERK and Elk-1 activation in vivo depends on dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 6. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium channels as molecular targets of endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cannabinoids inhibit N-type calcium channels in neuroblastoma-glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of Recombinant Human T-Type Calcium Channels by Δ9-Tetrahydrocannabinolic Acid In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SK channel modulation rescues striatal plasticity and control over habit in cannabinoid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Δ-Tetrahydrocannabinol induces cytotoxicity in macrophage J774-1 cells: involvement of cannabinoid receptor 2 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of extracellular signal-regulated kinases cascade by chronic delta 9-tetrahydrocannabinol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Dronabinol in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Dronabinol (delta-9-tetrahydrocannabinol or Δ⁹-THC), the primary psychoactive component of cannabis, in key preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in these models is crucial for the development of cannabinoid-based therapeutics and for translating preclinical findings to human clinical trials. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and non-human primates (rhesus monkeys) following various routes of administration. These values represent a synthesis of data from multiple preclinical studies and are intended for comparative purposes. It is important to note that specific values can vary depending on the animal strain, sex, age, and specific experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference(s) |

| Intravenous (IV) | 1.0 | - | - | 47.1 ± 3.5 | 100 | [1] |

| Intraperitoneal (IP) | 5.0 | ~150-300 | ~0.5-1.0 | - | - | [2] |

| Oral (PO) | 10.0 | ~10-20 | ~2.0-4.0 | - | ~10-20 | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference(s) |

| Intravenous (IV) | 2.5 | - | - | ~8.2-29.8 | 100 | [4] |

| Oral (PO) | 2.5 | ~20-50 | ~1.0-2.0 | - | ~26-89 | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Rhesus Monkeys

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (α/β) (h) | Bioavailability (%) | Reference(s) |

| Intravenous (IV) | 2.5 | - | - | 0.74 ± 0.59 / 14.9 ± 12.5 | 100 | [4] |

| Oral (PO, cookie) | 2.5 | - | - | - | 89 ± 16 | [4] |

| Oral (PO, capsule) | 2.5 | - | - | - | 26 ± 14 | [4] |

| Intramuscular (IM) | 2.5 | - | - | - | 39 ± 13 to 102 ± 15 | [4] |

Experimental Protocols

The following sections detail the typical methodologies employed in preclinical pharmacokinetic studies of this compound.

Animal Models

-

Rats: Sprague-Dawley and Wistar rats are commonly used. Age and weight are critical factors, with studies often using young adult males.

-

Dogs: Beagle dogs are a frequently used non-rodent species due to their physiological similarities to humans in some aspects of drug metabolism.

-

Non-human Primates: Rhesus monkeys (Macaca mulatta) are often used in later-stage preclinical studies due to their close phylogenetic relationship to humans.[4]

Drug Formulation and Administration

-

Formulation: this compound is highly lipophilic and requires a suitable vehicle for administration. Common vehicles include sesame oil, ethanol, Tween 80, and other emulsifying agents.[3]

-

Routes of Administration:

-

Intravenous (IV): Typically administered via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) to determine absolute bioavailability and intrinsic clearance.[1][4]

-

Oral (PO): Administered by oral gavage for liquid formulations or in gelatin capsules.[4] For non-human primates, administration on a palatable medium like a cookie can be used.[4]

-

Intraperitoneal (IP): A common route for preclinical efficacy studies in rodents.

-

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. Common collection sites include the tail vein (rats), jugular vein (rats, dogs), and cephalic or saphenous veins (dogs, monkeys).

-

Plasma/Serum Preparation: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuged to separate plasma. Serum is obtained by allowing the blood to clot before centrifugation.

-

Tissue Distribution: In terminal studies, various tissues (e.g., brain, liver, adipose tissue) are collected to assess drug distribution.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its metabolites in biological matrices due to its high sensitivity and specificity.

-

Sample Preparation: Protein precipitation is a common first step to remove proteins from plasma or tissue homogenates. This is often followed by liquid-liquid extraction or solid-phase extraction to further purify and concentrate the analytes.

-

Chromatography: A reverse-phase C18 column is typically used to separate this compound and its metabolites from endogenous matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for this compound, its primary active metabolite 11-hydroxy-Δ⁹-THC (11-OH-THC), and its inactive metabolite 11-nor-9-carboxy-Δ⁹-THC (THC-COOH).

Metabolism of this compound

This compound undergoes extensive metabolism, primarily in the liver, by the cytochrome P450 (CYP) enzyme system.[5] The primary metabolic pathway involves hydroxylation to form the active metabolite 11-OH-THC, which is subsequently oxidized to the inactive metabolite THC-COOH. There are species-specific differences in the expression and activity of CYP enzymes, which can influence the metabolic profile of this compound.[6][7]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by high lipophilicity, extensive first-pass metabolism, and significant inter-species variability. Rats, dogs, and non-human primates are valuable models for investigating the ADME properties of this compound, with each species offering unique advantages for specific research questions. A thorough understanding of the methodologies and metabolic pathways detailed in this guide is essential for the accurate interpretation of preclinical data and its successful translation to human drug development. Further research is warranted to fully elucidate the species-specific differences in this compound metabolism and to refine the predictive power of these animal models.

References

- 1. Pharmacokinetics of delta 9-tetrahydrocannabinol in rabbits following single or multiple intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Cannabinoid Drugs - Marijuana and Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Disposition and bioavailability of various formulations of tetrahydrocannabinol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Preclinical Profile of Dronabinol in Neuropathic Pain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a complex chronic pain state resulting from nerve damage, presents a significant therapeutic challenge. Dronabinol, the synthetic form of Δ⁹-tetrahydrocannabinol (THC), has garnered interest as a potential analgesic for this condition. Its mechanism of action primarily involves the modulation of the endocannabinoid system, a key player in pain signaling. This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy and mechanisms of this compound in various animal models of neuropathic pain. The information is presented to facilitate comparison and aid in the design of future research and drug development efforts.

Mechanism of Action: Targeting Cannabinoid Receptors

This compound exerts its analgesic effects primarily through its activity as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] CB1 receptors are predominantly located in the central nervous system (CNS) on presynaptic nerve terminals, where their activation can inhibit the release of neurotransmitters involved in pain transmission.[3][4] CB2 receptors are primarily expressed on immune cells, including microglia in the CNS, and their activation is associated with anti-inflammatory effects.[5][6][7]

The signaling cascades initiated by this compound binding to these G-protein coupled receptors are multifaceted. Activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels, ultimately reducing neuronal excitability.[3][8][9] CB2 receptor activation in microglia can suppress the production of pro-inflammatory cytokines and promote a shift towards an anti-inflammatory phenotype, thereby mitigating neuroinflammation associated with neuropathic pain.[6][7][10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by this compound through CB1 and CB2 receptors.

Efficacy in Preclinical Models of Neuropathic Pain

This compound has been evaluated in several rodent models of neuropathic pain, each mimicking different etiologies of the human condition. The primary endpoints in these studies are typically measures of mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of traumatic nerve injury. Studies have shown that oral administration of THC, the active component of this compound, produces a dose-dependent reduction in both mechanical and cold allodynia in mice with CCI.[11]

Table 1: Effect of Oral THC in the Chronic Constriction Injury (CCI) Model in Mice

| Dose (mg/kg) | % Reduction in Mechanical Allodynia | % Reduction in Cold Allodynia | Reference |

| 10 | Significant | Significant | [11] |

| 20 | Significant | Significant | [11] |

| 40 | Significant | Significant | [11] |

Note: Specific quantitative values for percentage reduction were not provided in the source material, but a significant dose-dependent effect was reported.

Chemotherapy-Induced Neuropathic Pain (CINP) Model

Chemotherapeutic agents like paclitaxel (B517696) can induce a painful peripheral neuropathy. Preclinical studies have demonstrated that this compound can be effective in mitigating the symptoms of CINP.

Table 2: Effect of this compound (THC) in the Paclitaxel-Induced Neuropathic Pain Model in Mice

| Treatment | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Reference |

| Vehicle | ~1.0 | 0% | [12] |

| Paclitaxel + Vehicle | ~0.2 | - | [12] |

| Paclitaxel + Gabapentin (100 mg/kg) | ~0.9 | ~87.5% | [12] |

Note: While this study provides a model for CINP, specific data for this compound was not available in the provided search results. The data for the standard-of-care, Gabapentin, is included for context.

Diabetic Neuropathic Pain Model

Diabetic neuropathy is a common complication of diabetes, often leading to debilitating pain. Cannabinoids have shown promise in alleviating pain in animal models of this condition. In a study using a streptozotocin-induced model of diabetic neuropathy in mice, cannabinoid agonists demonstrated a dose-dependent benefit in alleviating both tactile allodynia and thermal hyperalgesia.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the key experimental protocols used in the cited studies.

Animal Models of Neuropathic Pain

Chronic Constriction Injury (CCI) of the Sciatic Nerve: This surgical procedure involves the loose ligation of the common sciatic nerve in rodents.[14]

-

Anesthesia: The animal is anesthetized using an appropriate anesthetic agent.

-

Surgical Exposure: A small incision is made on the lateral surface of the thigh to expose the common sciatic nerve.

-

Ligation: Four loose ligatures are tied around the nerve with a spacing of about 1 mm. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.[5]

-

Closure: The muscle layer and skin are then closed with sutures.

Paclitaxel-Induced Neuropathy: This model involves the systemic administration of the chemotherapeutic agent paclitaxel.

-

Administration: Paclitaxel is typically administered via intraperitoneal (i.p.) injections on alternating days for a total of four doses.[11][15][16]

-

Vehicle: A common vehicle for paclitaxel is a 1:1 mixture of Cremophor EL and ethanol.[17]

-

Dosing: A cumulative dose of 8 mg/kg is often used to induce a stable and long-lasting neuropathy.[16][17]

Behavioral Assays for Pain Assessment

Von Frey Test for Mechanical Allodynia: This test measures the paw withdrawal threshold in response to a mechanical stimulus.

-

Acclimation: Animals are placed in individual chambers on an elevated wire mesh floor and allowed to acclimate.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[18][19][20] This involves sequentially applying filaments of increasing or decreasing force based on the animal's response until a pattern is established, from which the threshold is calculated.

Hargreaves Test for Thermal Hyperalgesia: This test assesses the latency to withdraw the paw from a radiant heat source.[21][22][23][24][25]

-

Acclimation: Animals are placed in individual chambers on a glass plate.

-

Stimulation: A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.

-

Latency Measurement: The time taken for the animal to withdraw its paw is automatically recorded. A cut-off time is set to prevent tissue damage.

Acetone Test for Cold Allodynia: This test measures the response to a cooling stimulus.

-

Acclimation: Animals are placed in chambers on a wire mesh floor.

-

Stimulation: A drop of acetone is applied to the plantar surface of the hind paw, causing a cooling sensation upon evaporation.

-

Response Measurement: The frequency or duration of paw lifting, shaking, or licking is recorded over a set period.

Conclusion

Preclinical studies in various animal models of neuropathic pain consistently demonstrate the analgesic potential of this compound. Its dual action on CB1 and CB2 receptors allows it to target both the central transmission of pain signals and the neuroinflammatory processes that contribute to the maintenance of chronic pain states. The dose-dependent reduction in mechanical and cold allodynia observed in these studies provides a strong rationale for the continued investigation of this compound and other cannabinoids for the treatment of neuropathic pain. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design of robust future studies and ultimately contributing to the development of more effective therapies for this debilitating condition. Further research is warranted to fully elucidate the dose-response relationships and long-term efficacy and safety of this compound in different neuropathic pain conditions.

References

- 1. Cannabis constituent synergy in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabinoids as Pharmacotherapies for Neuropathic Pain: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CB2 receptor activation inhibits the phagocytic function of microglia through activating ERK/AKT-Nurr1 signal pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CB2 Receptor in Microglia: The Guardian of Self-Control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of Paclitaxel Induced Sensory Polyneuropathy with “Catwalk” Automated Gait Analysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cannabinoid-mediated modulation of neuropathic pain and microglial accumulation in a model of murine type I diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Establishing a Mouse Model of a Pure Small Fiber Neuropathy with the Ultrapotent Agonist of Transient Receptor Potential Vanilloid Type 1 [jove.com]

- 15. Prevention of Paclitaxel-Induced Neuropathy Through Activation of the Central Cannabinoid Type 2 Receptor System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The involvement of the noradrenergic system in the antinociceptive effect of cucurbitacin D on mice with paclitaxel-induced neuropathic pain [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]

- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 23. researchgate.net [researchgate.net]

- 24. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 25. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of Dronabinol to Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dronabinol, the synthetic form of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), is the principal psychoactive constituent of Cannabis sativa. Its therapeutic effects are primarily mediated through its interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2). Understanding the binding affinity and the subsequent signaling cascades of this compound at these receptors is crucial for the development of cannabinoid-based therapeutics. This technical guide provides an in-depth overview of the binding characteristics of this compound, detailed experimental protocols for assessing binding affinity, and a visualization of the associated signaling pathways.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a pivotal role in regulating a multitude of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that have garnered significant attention as therapeutic targets. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are mainly found in the immune system and peripheral tissues.[1][2] this compound, a partial agonist at both CB1 and CB2 receptors, exerts its pharmacological effects by modulating the activity of these receptors.[3][4]

Quantitative Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. This compound exhibits a notable affinity for both CB1 and CB2 receptors, with reported Kᵢ values in the low nanomolar range.[5]

| Ligand | Receptor | Binding Affinity (Kᵢ) | Reference |

| This compound (Δ⁹-THC) | Human CB1 | 40.7 nM | [3] |

| This compound (Δ⁹-THC) | Human CB2 | 36 nM | [3] |

| Δ⁹-THCB | Human CB1 | 15 nM | [6] |

| Δ⁹-THCB | Human CB2 | 51 nM | [6] |

Kᵢ: Inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher affinity. Δ⁹-THCB: Δ⁹-Tetrahydrocannabutol, a butyl homologue of Δ⁹-THC.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a robust and widely used method to determine the binding affinity of a compound to a receptor. A common approach is a competitive binding assay, where a non-labeled test compound (e.g., this compound) competes with a radiolabeled ligand for binding to the receptor.

Materials and Reagents

-

Cell Membranes: Commercially available cell membranes from cell lines (e.g., HEK-293 or CHO) engineered to express human CB1 or CB2 receptors.[1]

-

Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940 or [³H]WIN 55,212-2.[1]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2) to determine the amount of non-specific binding of the radioligand.[1]

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), at pH 7.4.[1]

-

Wash Buffer: 50 mM Tris-HCl with 0.05% BSA, at pH 7.4.[1]

-

Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/B or GF/C) are used to separate bound from unbound radioligand.[2][7]

-

Scintillation Counter: For quantifying the radioactivity on the filters.[2]

Experimental Procedure

-

Preparation of Reagents: Dilute the test compound (this compound) to a range of concentrations. Prepare the radioligand and non-specific binding control in the assay buffer.[2]

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Contains assay buffer, radioligand, and cell membrane preparation.[2]

-

Non-specific Binding: Contains the non-specific binding control, radioligand, and cell membrane preparation.[2]

-

Competitive Binding: Contains various concentrations of the test compound, radioligand, and cell membrane preparation.[2]

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[2][8]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2][8]

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[2]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]

Signaling Pathways

Upon binding of this compound, both CB1 and CB2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. These receptors are primarily coupled to inhibitory G-proteins (Gᵢ/Gₒ).[1]

Canonical Gᵢ/Gₒ-Coupled Pathway

The activation of Gᵢ/Gₒ proteins by this compound binding to CB1 or CB2 receptors initiates a series of downstream events:

-

Inhibition of Adenylyl Cyclase: The activated α subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][9] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA).[10]

-

Modulation of Ion Channels: The βγ subunits of the G-protein can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[9][11]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the stimulation of various MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[9][10][12] These pathways are involved in regulating a wide range of cellular processes, such as cell proliferation, differentiation, and apoptosis.

Non-Canonical Signaling

In addition to the classical G-protein-dependent signaling, cannabinoid receptors can also signal through G-protein-independent pathways, often involving β-arrestins.[12] Following receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins can bind to the receptor, leading to its desensitization and internalization. Furthermore, β-arrestins can act as scaffolds for other signaling molecules, thereby initiating distinct downstream signaling events.[12][13]

Conclusion

This compound demonstrates significant binding affinity for both CB1 and CB2 cannabinoid receptors, acting as a partial agonist. The determination of its binding characteristics is routinely achieved through radioligand binding assays. The subsequent activation of these receptors triggers a cascade of intracellular signaling events, primarily through Gᵢ/Gₒ proteins, which ultimately mediate the diverse physiological and therapeutic effects of this compound. A thorough understanding of these fundamental pharmacological properties is indispensable for the rational design and development of novel cannabinoid-based therapies with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential of Cannabinoid Receptor Ligands as Treatment for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Long-Term Stability and Storage of Dronabinol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the critical factors influencing the long-term stability of Dronabinol (Δ⁹-tetrahydrocannabinol) and outlines best practices for its storage in a laboratory setting. Ensuring the integrity of this compound is paramount for accurate and reproducible research, as its degradation can significantly impact experimental outcomes. This document synthesizes key findings from scientific literature and technical documents to provide actionable protocols and data-driven recommendations.

Core Principles of this compound Stability

This compound, a lipophilic and resinous oil, is susceptible to degradation from several environmental factors. The primary degradation pathways include oxidation and isomerization.[1][2] Exposure to light, oxygen, and acidic conditions are the main catalysts for these degradation processes.[1][2][3]

Key Degradation Pathways:

-

Oxidation: The most common degradation pathway for this compound is oxidation, which leads to the formation of Cannabinol (CBN).[1] This process is accelerated by exposure to air (oxygen).[1][3]

-

Isomerization: Under acidic conditions, this compound (Δ⁹-THC) can isomerize to the more thermodynamically stable (±)trans-delta-8-tetrahydrocannabinol (Δ⁸-THC).[1][2]

-

Photodegradation: Exposure to light is a significant factor that accelerates the degradation of cannabinoids.[3] Therefore, protection from light is crucial during storage and handling.

Quantitative Stability Data

The stability of this compound is highly dependent on its formulation and storage conditions. The following tables summarize quantitative data from stability studies on this compound capsules, which are typically formulated in sesame oil and enclosed in soft gelatin capsules within foil-sealed blister packs.[4][5][6]

Table 1: Stability of this compound Capsules in Original Packaging Over 3 Months

| Storage Condition | Temperature Range | Duration | % of Initial Concentration Remaining | Reference |

| Frozen | -22°C to -18°C | 3 Months | > 97% | [4][5][6] |

| Refrigerated | 3°C to 5°C | 3 Months | > 97% | [4][5][6] |

| Room Temperature | 21°C to 25°C | 3 Months | > 97% | [4][5][6] |

Table 2: Stability of this compound Soft Gelatin Capsules Under Various Conditions

| Storage Condition | Relative Humidity (RH) | Duration | Impurity Levels | Reference |

| Room Temperature | 60% | 3 Months | < 1% total impurities | [7] |

| Accelerated | 75% | 3 Months | Not specified | [7] |

These studies demonstrate that when properly packaged and formulated, this compound capsules exhibit excellent stability over a three-month period across a range of temperatures.[4][5][6] The sesame oil in the formulation is believed to act as a natural antioxidant, protecting the this compound from oxidative degradation.[4][5][6][8]

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound in the laboratory, the following best practices are recommended:

-

Optimal Temperature: For long-term storage, this compound should be stored in a cool environment, ideally between 8°C and 15°C (46°F and 59°F), or refrigerated at 2°C to 8°C (36°F to 46°F).[9][10] While studies show stability at room temperature for up to three months, cooler temperatures are preferable for extended periods.[4][5][6][9]

-

Protection from Light: this compound is light-sensitive.[3] Always store it in opaque or amber-colored containers to protect it from light.[1] Standard laboratory refrigerators do not typically block light, so appropriate containers are essential even when refrigerated.[1]

-

Inert Atmosphere: To prevent oxidative degradation, it is crucial to minimize oxygen exposure.[1] For neat oils or solutions, storing under an inert gas atmosphere, such as nitrogen or argon, is highly recommended.[1] Sealing containers tightly is also critical.

-

Appropriate Containers: Use amber glass vials for storing this compound.[1] Avoid plastic containers, as cannabinoids can adsorb to certain plastics, leading to an apparent loss of concentration.[1][11]

-

Formulation: For long-term storage, formulating Dronabin_ol in a high-grade, oil-based carrier like sesame oil can enhance stability.[1] The addition of an antioxidant may also be beneficial.[1]

-

Avoid Freezing (for capsules): The product label for this compound capsules advises protecting them from freezing.[9][10]

Experimental Protocols

Protocol: HPLC-UV Stability-Indicating Method for this compound

This protocol is based on methodologies used to assess the stability of this compound capsules and is designed to separate and quantify this compound from its primary degradation product, CBN.[1][4][5][6]

Objective: To determine the concentration of this compound and its primary degradant, CBN, in a sample over time.

Materials:

-

This compound sample (e.g., in sesame oil formulation)

-

Reference standards for this compound and Cannabinol (CBN)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Trichloroethane

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Environmental stability chambers

Procedure:

-

Sample Preparation:

-

For encapsulated this compound, carefully cut the capsule in half and dissolve the contents in a known volume of a 9:1 (v/v) mixture of chloroform and methanol.[6]

-

Further dilute the sample with a 9:1 (v/v) mixture of trichloroethane and methanol to achieve a final nominal concentration of approximately 0.25 mg/mL of this compound.[6]

-

For other formulations, dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards of this compound and CBN in the mobile phase or a suitable solvent, covering the expected concentration range of the samples.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Column Temperature: 40°C[6]

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in 0.1% formic acid in water[6]

-

Mobile Phase B: Acetonitrile:methanol (50:50 v/v)[6]

-

Gradient Elution:

-

Start with 10% Mobile Phase B for 1 minute.

-

Ramp to 60% Mobile Phase B over 14 minutes.

-

(Adjust gradient as needed for optimal separation based on your specific column and system).

-

-

Flow Rate: 0.8 mL/min[6]

-

Injection Volume: 10 µL[6]

-

UV Detection: 220 nm[1]

-

-

Analysis:

-

Inject the prepared standards and samples onto the HPLC system.

-

Record the chromatograms and integrate the peak areas for this compound and CBN.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration for the this compound and CBN standards.

-

Determine the concentration of this compound and CBN in the samples using the calibration curve.

-

Calculate the percentage of the initial this compound concentration remaining at each time point.

-

Forced Degradation Studies:

To validate that the HPLC method is stability-indicating, forced degradation studies should be performed. This involves subjecting the this compound sample to stress conditions to intentionally induce degradation.

-

Acidic Conditions: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.[4][5][6]

-

Basic Conditions: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.[6]

-

Oxidative Conditions: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[6]

-

Photochemical Conditions: Expose the sample to UV light.[6]

-

Thermal Conditions: Expose the sample to dry heat.

The analytical method should be able to separate the this compound peak from all the degradation product peaks.

Visualizations

Caption: Key degradation pathways of this compound.

Caption: General workflow for a this compound stability study.

References

- 1. benchchem.com [benchchem.com]

- 2. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]

- 3. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability of this compound capsules when stored frozen, refrigerated, or at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. US20150238428A1 - Systems and Methods for Increasing Stability of this compound Compositions - Google Patents [patents.google.com]

- 8. US8628796B2 - Room-temperature stable this compound formulations - Google Patents [patents.google.com]

- 9. americanhealthpackaging.com [americanhealthpackaging.com]

- 10. DailyMed - this compound capsule [dailymed.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The In Vitro Effects of Dronabinol on Neuronal Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dronabinol, the synthetic form of delta-9-tetrahydrocannabinol (Δ⁹-THC), is the primary psychoactive constituent of cannabis.[1] Its therapeutic applications, primarily as an antiemetic for chemotherapy-induced nausea and an appetite stimulant in AIDS patients, are well-documented.[2] However, its complex interactions with the central nervous system at a cellular level continue to be an area of intensive research. This technical guide provides an in-depth overview of the in vitro effects of this compound on neuronal cell cultures, focusing on its mechanisms of action, impact on cellular viability, modulation of neuronal signaling, and influence on synaptic function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Mechanism of Action: Targeting the Endocannabinoid System

This compound primarily exerts its effects by acting as a partial agonist at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] CB1 receptors are predominantly expressed in the central nervous system, particularly in the hippocampus, basal ganglia, cerebellum, and cortex, while CB2 receptors are found more abundantly in the periphery, especially on immune cells, though they are also present on some neuronal populations.[2]

Upon binding to these G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events. The activation of CB1 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[1][3] Furthermore, this compound has been shown to modulate various ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[1] This collective action on signaling pathways and ion channels ultimately leads to a reduction in neuronal excitability and neurotransmitter release.[2]

Effects on Neuronal Cell Viability, Apoptosis, and Autophagy

The impact of this compound on neuronal cell viability is dose-dependent and can be either neuroprotective or neurotoxic. At lower concentrations, some studies suggest a protective effect against excitotoxicity and oxidative stress. However, at higher concentrations, this compound has been shown to induce apoptosis in neuronal cultures.[4][5]

The apoptotic pathway induced by this compound in cortical neurons involves the activation of CB1 receptors, leading to the release of cytochrome c from the mitochondria into the cytosol.[4] This event triggers the activation of caspase-3, a key executioner caspase, ultimately leading to programmed cell death.[4]

This compound has also been implicated in the regulation of autophagy, a cellular process responsible for the degradation and recycling of cellular components. In some cancer cell lines, THC has been shown to induce autophagic cell death. However, the role of this compound-induced autophagy in the context of healthy neuronal cells is still under investigation and may represent a complex, context-dependent process.

Quantitative Data on Neuronal Cell Viability

| Cell Type | This compound Concentration | Effect on Viability | Assay | Reference |

| Cortical Neurons | High Concentrations | Induction of apoptosis | DNA fragmentation, Caspase-3 activation | [4][5] |

| SH-SY5Y (differentiated) | 20 µM | No significant difference in expression of structural molecules | Gene expression analysis | [6] |

| Primary Nociceptive Neurons | ≤100 nM | Antiepileptic effects | Slice recordings | [7] |

| Mesencephalic Cultures | 10 µM | Lowered surviving dopaminergic neurons to 80% of control | Cell survival assay | [8] |

Modulation of Neuronal Signaling Pathways

As a partial agonist of CB1 receptors, this compound significantly influences key neuronal signaling cascades. The most well-characterized of these is the inhibition of the adenylyl cyclase/cAMP/PKA pathway. By reducing intracellular cAMP levels, this compound can affect the phosphorylation state and activity of numerous downstream targets, thereby influencing gene expression, metabolism, and neuronal function.[1][3]

This compound also modulates mitogen-activated protein kinase (MAPK) signaling pathways, although the specific effects can vary depending on the cell type and experimental conditions. Furthermore, there is evidence to suggest that pregnenolone, a neurosteroid, can selectively inhibit a subset of intracellular effects resulting from THC binding to CB1, without modifying cAMP-mediated signaling.[1]

Impact on Neurotransmitter Release and Synaptic Plasticity

A fundamental effect of this compound on neuronal function is the inhibition of neurotransmitter release. By activating presynaptic CB1 receptors, this compound reduces the influx of calcium into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters such as glutamate (B1630785) and GABA.

This modulation of neurotransmitter release has profound implications for synaptic plasticity, the cellular basis of learning and memory. This compound has been shown to affect both long-term potentiation (LTP) and long-term depression (LTD), which are forms of synaptic plasticity involving the strengthening and weakening of synaptic connections, respectively. The impact of this compound on synaptic plasticity is complex and can depend on the specific brain region, neuronal circuit, and the pattern of neuronal activity.[9]

Quantitative Data on Neurotransmitter Release and Synaptic Function

| Parameter | This compound Effect | Neuronal Model | Technique | Reference |

| Glutamate Release | Inhibition | Hippocampal Neurons | Electrophysiology | |

| GABA Release | Inhibition | Hippocampal Neurons | Electrophysiology | |

| Long-Term Potentiation (LTP) | Can be impaired | Hippocampal Slices | Electrophysiology | [9] |

| Long-Term Depression (LTD) | Can be affected | Hippocampal Slices | Electrophysiology | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of neuronal cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Neuronal cell culture (e.g., SH-SY5Y, primary cortical neurons)

-

96-well culture plates

-

This compound stock solution

-

Cell culture medium

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Following incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

References

- 1. Signaling-specific inhibition of the CB1 receptor for cannabis use disorder: phase 1 and phase 2a randomized trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cannabinoid Action Depends on Phosphorylation of Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa at the Protein Kinase A Site in Striatal Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrocannabinol-induced apoptosis of cultured cortical neurones is associated with cytochrome c release and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Delta 9-tetrahydrocannabinol induces the apoptotic pathway in cultured cortical neurones via activation of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of cannabinoids on synapse markers in an SH-SY5Y cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid inhibition of mechanosensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabidiol Protects Dopaminergic Neurons in Mesencephalic Cultures against the Complex I Inhibitor Rotenone Via Modulation of Heme Oxygenase Activity and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impairment of Synaptic Plasticity by Cannabis, Δ9-THC, and Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Research of Dronabinol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dronabinol, the synthetic equivalent of (-)-trans-Δ⁹-tetrahydrocannabinol (Δ⁹-THC), serves as a critical pharmacological scaffold for the development of novel therapeutics targeting the endocannabinoid system. This technical guide provides an in-depth exploration of the synthesis, pharmacology, and structure-activity relationships of this compound derivatives and analogs. Detailed experimental protocols for key assays and a comprehensive overview of cannabinoid receptor signaling pathways are presented to facilitate further research and development in this field. All quantitative data has been summarized in structured tables for comparative analysis, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is the principal psychoactive constituent of Cannabis sativa and exerts its effects primarily through the cannabinoid receptors type 1 (CB1) and type 2 (CB2).[1] It is clinically approved for the treatment of chemotherapy-induced nausea and vomiting and anorexia associated with weight loss in patients with AIDS.[1] The therapeutic potential of cannabinoids extends to a wide range of conditions, including chronic pain, neurodegenerative diseases, and inflammatory disorders. However, the psychoactive effects of this compound, mediated by CB1 receptors in the central nervous system, limit its clinical utility. This has spurred extensive research into the development of derivatives and analogs with improved therapeutic profiles, such as enhanced selectivity for CB2 receptors, altered pharmacokinetic properties, or biased signaling characteristics.

This guide aims to provide a comprehensive technical resource for researchers and drug development professionals engaged in the exploratory research of this compound derivatives and analogs. It covers the synthetic strategies employed to modify the this compound scaffold, the pharmacological evaluation of these novel compounds, and the structure-activity relationships that govern their interaction with cannabinoid receptors.

Synthesis of this compound Derivatives and Analogs